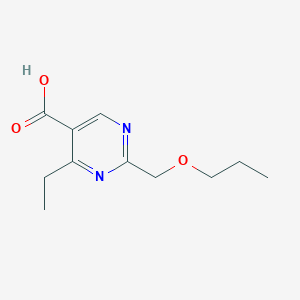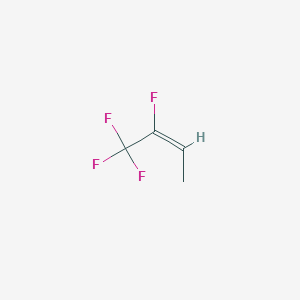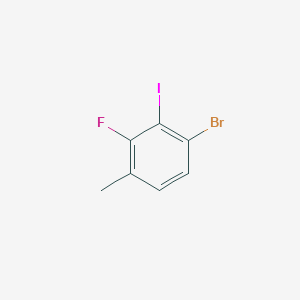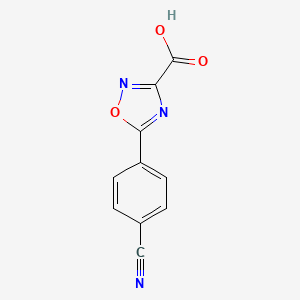
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its ethyl and propoxymethyl substituents at positions 4 and 2, respectively, and a carboxylic acid group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with appropriate alkylating agents. For instance, the reaction of 4-ethylpyrimidine with propoxymethyl chloride under basic conditions can yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The ethyl and propoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: This compound has a methylthio group instead of a propoxymethyl group.
2-(Methoxymethyl)pyrimidine-5-carboxylic acid: This compound has a methoxymethyl group instead of a propoxymethyl group.
Uniqueness
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific substituents, which can impart distinct chemical and biological properties. The presence of the propoxymethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-3-5-16-7-10-12-6-8(11(14)15)9(4-2)13-10/h6H,3-5,7H2,1-2H3,(H,14,15) |
InChI Key |
LPJWYURCASJLJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=NC=C(C(=N1)CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)
![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)
![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)

![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)






![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)

